2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 2034573-40-3
Cat. No.: VC4364047
Molecular Formula: C25H23F3N4O2S
Molecular Weight: 500.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034573-40-3 |
|---|---|
| Molecular Formula | C25H23F3N4O2S |
| Molecular Weight | 500.54 |
| IUPAC Name | 2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C25H23F3N4O2S/c1-2-3-12-32-23(34)22-21(19(14-29-22)16-8-5-4-6-9-16)31-24(32)35-15-20(33)30-18-11-7-10-17(13-18)25(26,27)28/h4-11,13-14,29H,2-3,12,15H2,1H3,(H,30,33) |
| Standard InChI Key | TWOKHMHGQNCRFQ-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Synthesis Methods
The synthesis of such compounds typically involves multi-step organic reactions. These may include:
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Condensation reactions to form the pyrrolo[3,2-d]pyrimidine core.
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Thioether formation to introduce the thioacetamide moiety.
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Acylation reactions to attach the trifluoromethylphenyl group.
Detailed synthesis protocols would require specific conditions such as temperature, solvents, and catalysts, which are often proprietary or found in specialized patent literature.
Biological Activities
Compounds with similar structures have shown potential as:
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Anti-inflammatory agents: They may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-II (COX-II).
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Anticancer agents: These compounds can interact with cellular targets involved in cell proliferation and apoptosis.
The trifluoromethyl group could enhance the compound's ability to interact with biological targets due to its electron-withdrawing properties.
Research Findings and Future Directions
While specific research findings on this compound are not available, studies on similar pyrrolo[3,2-d]pyrimidine derivatives suggest promising biological activities. Future research should focus on:
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In vitro and in vivo studies to assess the compound's efficacy and safety.
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Structure-activity relationship (SAR) studies to optimize its biological activity.
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